molecular formula C20H19NO2S B2374092 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-53-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2374092
CAS RN: 2034572-53-5
M. Wt: 337.44
InChI Key: SIBZJBTWZAIONU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Chemical Transformations and Synthesis

N-(2-Acylaryl)benzamides, including analogous compounds like N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, undergo Camps cyclization to produce high yields of various quinolinones. This reaction highlights the versatility of these compounds in chemical synthesis, providing a pathway for creating complex molecules from simpler precursors (Mochalov et al., 2016).

Application in Catalysis

Chiral Ru(II) complexes derived from N-substituted thiophene-2-carboxamide ligands have been used as catalysts for asymmetric transfer hydrogenation of ketones, demonstrating the potential of these compounds in enhancing the efficiency and selectivity of catalytic reactions (Sheeba et al., 2014).

Role in Organic Light-Emitting Devices (OLEDs)

The dehydrogenative annulation of thiophen-2-carboxamides has been explored for the synthesis of benzo[c]thiophenes, some of which exhibited strong solid-state fluorescence. This property is crucial for the development of organic light-emitting diodes (OLEDs) and other photonic applications, indicating the importance of such compounds in the advancement of material sciences (Fukuzumi et al., 2016).

Antineoplastic Potential

Benzo[b]thiophene derivatives, particularly those modified at the carboxamide group, have shown promising results in inhibiting the growth of various tumor cell lines at nanomolar concentrations. This suggests their potential application in the development of new anticancer therapies (Sagardoy et al., 2010).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBZJBTWZAIONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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